[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2-oxazol-4-yl)methyl]amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxin ring with an oxazole moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine include:
1,4-Benzodioxane derivatives: These compounds share the benzodioxane ring structure and have similar chemical properties.
Oxazole derivatives: These compounds contain the oxazole moiety and are used in various chemical and biological applications.
Uniqueness
The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2-oxazol-4-yl)methyl]amine lies in its combined structure, which allows it to exhibit properties of both benzodioxane and oxazole derivatives. This dual functionality makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H18N2O3/c1-11-13(8-16-20-11)10-17(2)9-12-3-4-14-15(7-12)19-6-5-18-14/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
XOXDAKQPPZTPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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